4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid
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Overview
Description
4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-methyl-3-pentenoic acid with hydroxylamine to form the oxime, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce oxazoline derivatives .
Scientific Research Applications
4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(1,2-oxazol-3-yl)butanoic acid
- 4-methyl-3-(1,2-oxazol-3-yl)hexanoic acid
- 4-methyl-3-(1,2-oxazol-3-yl)propanoic acid
Uniqueness
4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1523346-93-1 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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